2-(quinolin-6-yl)ethan-1-amine
Overview
Description
2-(Quinolin-6-yl)ethan-1-amine is an organic compound with the molecular formula C11H12N2. It features a quinoline ring attached to an ethylamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(quinolin-6-yl)ethan-1-amine typically involves the reaction of quinoline derivatives with ethylamine under controlled conditions. One common method is the reductive amination of quinoline-6-carbaldehyde with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-(Quinolin-6-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-6-carboxylic acid.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The ethylamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride can facilitate substitution reactions.
Major Products:
Oxidation: Quinoline-6-carboxylic acid.
Reduction: Various amine derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
2-(Quinolin-6-yl)ethan-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2-(quinolin-6-yl)ethan-1-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The quinoline ring structure allows for π-π interactions with aromatic amino acids in the enzyme’s active site .
Comparison with Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the ethylamine group.
2-(Quinolin-4-yl)ethan-1-amine: A structural isomer with the ethylamine group attached at a different position on the quinoline ring.
Quinolin-2(1H)-one: A derivative with a carbonyl group at the second position.
Uniqueness: 2-(Quinolin-6-yl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-quinolin-6-ylethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c12-6-5-9-3-4-11-10(8-9)2-1-7-13-11/h1-4,7-8H,5-6,12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEIDAZOLPDKNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CCN)N=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
910381-48-5 | |
Record name | 2-(quinolin-6-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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